molecular formula C23H22N4O4S B307593 methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Cat. No.: B307593
M. Wt: 450.5 g/mol
InChI Key: SXBCFJNFGAZFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate: is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a benzoxazepine ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazepine ring.

    Introduction of the Triazine Ring: The benzoxazepine intermediate is then reacted with a triazine precursor, such as cyanuric chloride, under controlled conditions to form the triazino-benzoxazepine core.

    Functional Group Modifications:

    Esterification: The final step includes the esterification of the carboxylic acid group with methanol to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on high yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The butanoyl group can be reduced to a butyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl derivatives.

    Substitution: Amides and alternative esters.

Scientific Research Applications

methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

methyl 4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate can be compared with other triazino-benzoxazepine derivatives, such as:

    Methyl 4-[7-acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate: Similar structure but with an acetyl group instead of a butanoyl group.

    Methyl 4-[7-propionyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate: Similar structure but with a propionyl group instead of a butanoyl group.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 4-(7-butanoyl-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoate

InChI

InChI=1S/C23H22N4O4S/c1-4-7-18(28)27-17-9-6-5-8-16(17)19-20(24-23(32-3)26-25-19)31-21(27)14-10-12-15(13-11-14)22(29)30-2/h5-6,8-13,21H,4,7H2,1-3H3

InChI Key

SXBCFJNFGAZFTG-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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